(Z)-methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate is a chemical compound characterized by its unique structure and potential applications in various scientific fields. It has the molecular formula and a molecular weight of approximately 231.29 g/mol. This compound is a derivative of pyrrolidine, which is a five-membered nitrogen-containing heterocycle. The compound's structure features a methyl ester group and a benzyl-substituted pyrrolidine moiety, making it an interesting candidate for both synthetic and biological studies.
The synthesis of (Z)-methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate typically involves the condensation of benzyl-substituted pyrrolidine with an appropriate ester. A common synthetic route includes:
The reaction conditions typically require an aprotic solvent such as tetrahydrofuran or dimethylformamide, where precise control over temperature and reaction time is crucial for maximizing yield and purity. Industrial methods may employ large-scale reactors and automated systems to enhance efficiency.
COC(=O)C=C1CCN(C1)CC2=CC=CC=C2The compound's structure can be visualized as having a methyl ester group attached to a double bond that connects to a pyrrolidine ring, which is further substituted with a benzyl group. This specific arrangement contributes to its unique chemical properties .
(Z)-methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate can undergo several types of chemical reactions:
The choice of reagents and conditions significantly influences the outcome of these reactions, allowing for the formation of diverse derivatives that can be tailored for specific applications .
The mechanism of action for (Z)-methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate involves its interaction with molecular targets within biological systems. The ester group can undergo hydrolysis, releasing active intermediates that may interact with enzymes or receptors. This interaction could modulate various biochemical pathways, potentially affecting processes such as neurotransmitter synthesis and degradation .
These properties make (Z)-methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate versatile for various applications in chemistry and biology .
(Z)-methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate has numerous applications across different scientific domains:
This compound's distinct structural features make it an important subject for further research within synthetic organic chemistry and medicinal chemistry contexts.
The stereoselective synthesis of (Z)-methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate (CAS: 890849-25-9) relies on strategic C=C bond formation adjacent to the pyrrolidine nitrogen. The most effective method involves copper(I)-catalyzed coupling of tertiary thioamides (e.g., 1-benzylpyrrolidine-3-thione) with methyl diazoacetate. This approach overcomes limitations of classical Eschenmoser sulfide contraction, which suffers from steric hindrance and low yields (~50%) with substituted pyrrolidines [3] [9]. Key stereoselective features include:
Table 1: Catalyst Screening for Stereoselective Coupling
| Catalyst | Temp (°C) | Time (h) | Conversion (%) | Z-Selectivity |
|---|---|---|---|---|
| CuBr (10 mol%) | 40 | 24 | 89–100 | High |
| Rh₂(OAc)₄ (10 mol%) | 40 | 2 | 0 | – |
| Ru(PPh₃)₃Cl₂ (10 mol%) | 40 | 18 | 17 | Low |
| None | 40 | 18 | 0 | – |
Late-stage installation of the acetate group exploits carbenoid-mediated C–C bond formation, avoiding traditional esterification pitfalls (e.g., dehydration, epimerization):
Alternative routes to the pyrrolidinylidene core leverage azomethine ylide cycloadditions, though these require post-synthetic modifications to install the exocyclic acetate:
Table 2: Metal Catalysts in Pyrrolidinylidene Synthesis
| Method | Catalyst | Key Intermediate | Z-Isomer Yield |
|---|---|---|---|
| Thioamide Coupling | CuBr | Thioamide + Diazoacetate | 86–92% |
| Azomethine Ylide | AgSbF₆/KF/Al₂O₃ | Iminium Salt + Acrylate | ≤50% (requires oxidation) |
| Classical Eschenmoser | BF₃·OEt₂ | Thioamide + α-Haloester | 50% (max) |
Scale-up of (Z)-methyl 2-(1-benzylpyrrolidin-3-ylidene)acetate necessitates solvent sustainability and waste minimization:
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: